molecular formula C6H11ClFN B2916288 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2490432-81-8

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No.: B2916288
CAS No.: 2490432-81-8
M. Wt: 151.61
InChI Key: CRDSLVVMSFWORD-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[410]heptane;hydrochloride is a bicyclic compound with a fluorine atom and an azabicyclo structureThe compound has a molecular formula of C6H10FN·HCl and a molecular weight of 151.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of a suitable precursor with a fluorinating agent. One common method involves the use of a bicyclic amine as the starting material, which is then reacted with a fluorinating reagent under controlled conditions to introduce the fluorine atom. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents, along with optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation or reduction states of the compound .

Scientific Research Applications

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride can be compared with other similar compounds, such as:

    1-Chloro-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    1-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    1-Iodo-3-azabicyclo[4.1.0]heptane;hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts .

Properties

IUPAC Name

1-fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-3-5(6)1-2-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSLVVMSFWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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